molecular formula C30H31NO3 B13864822 1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

Cat. No.: B13864822
M. Wt: 453.6 g/mol
InChI Key: DTOJSAUUVSMJBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves multiple steps, typically starting with the preparation of the indanone core. The benzyloxy and methoxy groups are introduced through specific substitution reactions. The final step involves the formation of the piperidine ring and its attachment to the indanone core . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C30H31NO3

Molecular Weight

453.6 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one

InChI

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3

InChI Key

DTOJSAUUVSMJBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5

Origin of Product

United States

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